molecular formula C15H7BrF2O4S B3314146 6-bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 950270-72-1

6-bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B3314146
CAS No.: 950270-72-1
M. Wt: 401.2 g/mol
InChI Key: FMHNGNRKAFFLGD-UHFFFAOYSA-N
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Description

6-bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Sulfonylation: The difluorobenzenesulfonyl group is introduced through a sulfonylation reaction, often using a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.

    Cyclization: The final step involves cyclization to form the chromenone core, which can be facilitated by heating the intermediate compounds under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The chromenone core can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a chromenone oxide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where chromenone derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one would depend on its specific biological target. Generally, chromenone derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The difluorobenzenesulfonyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one: Unique due to the presence of both bromine and difluorobenzenesulfonyl groups.

    3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-bromo-2H-chromen-2-one: Lacks the difluorobenzenesulfonyl group, which may reduce its specificity for certain targets.

Uniqueness

The combination of bromine and difluorobenzenesulfonyl groups in this compound makes it a unique compound with potentially enhanced reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-bromo-3-(3,5-difluorophenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrF2O4S/c16-9-1-2-13-8(3-9)4-14(15(19)22-13)23(20,21)12-6-10(17)5-11(18)7-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHNGNRKAFFLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrF2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-one
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